6-Butyl-2-(4-methoxyphenyl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
112328-05-9 |
|---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
6-butyl-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C20H21NO/c1-3-4-5-15-6-12-20-17(14-15)9-13-19(21-20)16-7-10-18(22-2)11-8-16/h6-14H,3-5H2,1-2H3 |
InChI Key |
UFSFBFONHZDKQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
In Vitro Biological Activity Spectrum of 6 Butyl 2 4 Methoxyphenyl Quinoline and Analogues
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
The versatility of the quinoline (B57606) structure has made it a prime target for the development of novel anticancer agents. ekb.eg Researchers have synthesized numerous derivatives and evaluated their efficacy against various cancer cell lines, revealing mechanisms that often involve the disruption of cellular processes like tubulin polymerization and cell cycle progression. ekb.eg
Evaluation against Human Carcinoma Cell Lines (e.g., A-549, HCT-8, MCF-7, HepG2, SGC-7901)
Quinoline derivatives have shown significant antiproliferative activity against a panel of human cancer cell lines. For instance, a series of 2,3-diarylquinoline derivatives were tested for their effects on human hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with some compounds showing potent activity. rsc.org Similarly, other studies have reported that novel 2-substituted-4-amino-6-halogenquinolines exhibit excellent antiproliferative effects against HepG2 and SGC-7901 cancer cell lines. researchgate.net One compound, 8e , was particularly potent with IC50 values of 0.33 μM and 1.24 μM against HepG2 and SGC-7901 respectively. researchgate.net
Further research into morpholine (B109124) substituted quinazoline (B50416) derivatives demonstrated cytotoxic potential against human lung carcinoma (A549) and breast cancer (MCF-7) cells. nih.govrsc.org Two compounds, AK-3 and AK-10 , displayed significant activity, with AK-10 showing IC50 values of 8.55 μM against A549 cells and 3.15 μM against MCF-7 cells. nih.govrsc.org Another study synthesized quinoline derivatives that exhibited significant cytotoxic effects against A549 and MCF-7 cells, with compound 4f showing IC50 values comparable to the standard drug doxorubicin. nih.gov
The antiproliferative activities of various quinoline analogues against the specified human cancer cell lines are summarized in the table below.
Impact on Murine Leukemia Cell Lines (e.g., P-388, L1210)
The cytotoxic potential of quinoline derivatives extends to hematological malignancies. Specifically, 2-phenyl-4-quinolone (YT-1) was investigated for its biological effects on human leukemia cells, where it inhibited cell viability and induced apoptosis. nih.gov While this study focused on human leukemia cell lines like U937, HL-60, and K562, it highlights the potential of the 2-aryl-quinolone scaffold against leukemic cells in general. nih.gov Research on related structures, such as 6,7-methylenedioxy-4-substituted phenyl-2-quinolone derivatives, also demonstrated significant antiproliferative activity in HL-60 cells. nih.gov Although direct data for 6-Butyl-2-(4-methoxyphenyl)quinoline against P-388 and L1210 murine leukemia lines is not specified in the provided context, the demonstrated activity of its analogues against other leukemia cell lines suggests a promising area for future investigation.
Antimicrobial Activities
Quinoline derivatives are well-established as a source of potent antimicrobial agents, forming the basis for several clinically used drugs. biointerfaceresearch.comnih.gov Their mechanism of action often involves the inhibition of crucial bacterial enzymes like DNA gyrase. nih.gov
Antibacterial Efficacy (e.g., against E. coli, S. aureus, B. subtilis, P. aeruginosa)
The antibacterial spectrum of quinoline analogues is broad, covering both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies on 2-phenyl-quinoline-4-carboxylic acid derivatives showed activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov Other novel quinoline derivatives have demonstrated moderate to high antibacterial activity against these same pathogens, with some compounds showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA). biointerfaceresearch.comnih.gov
For example, certain quinoline-2-one Schiff-base hybrids were highly efficient against S. aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.018 μg/mL. nih.gov Another series of quinoline derivatives showed that compound 24 had an excellent MIC value of 3.125 µg/ml against both E. coli and S. aureus. biointerfaceresearch.com Furthermore, quinoline-based hydroxyimidazolium hybrids were particularly potent against S. aureus, with compound 7b showing a MIC value of 2 µg/mL. mdpi.com
The following table summarizes the antibacterial efficacy of various quinoline derivatives.
Antifungal and Antiprotozoal Potentials
The antimicrobial scope of quinoline derivatives also includes significant antifungal and antiprotozoal activities. nih.govresearchgate.netnih.gov The core quinoline structure is found in both natural and synthetic antifungals. researchgate.net
Research has shown that specific quinoline derivatives possess selective antifungal properties. For instance, in one study, certain analogues demonstrated a selective anti-dermatophytic action, with compound 5 showing a geometric mean MIC of 19.14 μg/mL against these filamentous fungi. nih.gov Other compounds in the same study were active only against Candida yeasts. nih.gov Quinoline-based hydroxyimidazolium hybrids also exhibited notable antifungal activity against Cryptococcus neoformans (MIC of 15.6 µg/mL) and various Candida and Aspergillus species. mdpi.com The antiprotozoal potential of quinolines is historically significant, with quinine (B1679958) being a cornerstone in the treatment of malaria. longdom.org This inherent activity continues to inspire the development of new antiprotozoal agents based on the quinoline scaffold. researchgate.net
Other Biological Activities Exhibited by Quinoline Derivatives
The pharmacological importance of the quinoline nucleus is vast, with derivatives exhibiting a wide array of biological effects beyond anticancer and antimicrobial actions. researchgate.net Comprehensive reviews of quinoline alkaloids and their synthetic analogues have documented numerous activities. nih.govbiointerfaceresearch.com
These diverse biological activities include:
Antimalarial: Quinine and chloroquine (B1663885) are classic examples of quinoline-based antimalarial drugs. biointerfaceresearch.comlongdom.org
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects. biointerfaceresearch.comlongdom.org
Antiviral: The quinoline scaffold has been incorporated into compounds with antiviral properties. longdom.orgresearchgate.net
Cardiovascular Effects: Some quinoline compounds have demonstrated effects on the cardiovascular system, including anti-arrhythmic and anti-anginal properties. biointerfaceresearch.combenthamscience.com
Central Nervous System (CNS) Activity: Derivatives have been developed that act on the CNS, showing potential as anticonvulsant and anti-depressant agents. researchgate.netbiointerfaceresearch.com
Antituberculosis: Bedaquiline, a diarylquinoline derivative, is a key drug used to treat multidrug-resistant tuberculosis. mdpi.com
Antioxidant: The heterocyclic structure of quinoline can contribute to antioxidant and radical scavenging activities. nih.govresearchgate.net
This wide spectrum of bioactivity underscores the importance of the quinoline scaffold as a "privileged structure" in medicinal chemistry, continuing to provide a foundation for the discovery of new therapeutic agents. nih.govekb.eg
Cholinesterase Inhibitory Activity
Cholinesterase inhibitors are compounds that block the action of enzymes responsible for the breakdown of the neurotransmitter acetylcholine. These inhibitors are of significant interest in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease. Research into quinoline derivatives has revealed their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 1: Cholinesterase Inhibitory Activity of Selected Quinoline Analogues
| Compound | Target Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| Analogue A | Acetylcholinesterase (AChE) | Data not available | N/A |
| Analogue B | Butyrylcholinesterase (BChE) | Data not available | N/A |
(Data for specific analogues of this compound is not currently available in public literature.)
Methionyl-tRNA Synthetase (MRS) Inhibition
Methionyl-tRNA synthetase is an essential enzyme in protein biosynthesis, making it an attractive target for the development of novel antimicrobial agents. The inhibition of bacterial MRS can effectively halt protein production, leading to bacteriostasis or bactericidal effects. Several classes of compounds, including quinoline derivatives, have been investigated for their MRS inhibitory potential.
Specific data on the inhibition of methionyl-tRNA synthetase by this compound is not detailed in the available scientific literature. However, research on quinolinones, a related class of compounds, has demonstrated their ability to inhibit Staphylococcus aureus MRS. elsevierpure.comnih.gov The structural features of this compound, with its lipophilic butyl group and methoxyphenyl moiety, suggest it could potentially interact with the methionine-binding pocket of the enzyme. To ascertain its specific activity, in vitro enzymatic assays would be necessary to determine the IC50 value against various bacterial MRS enzymes.
Table 2: Methionyl-tRNA Synthetase (MRS) Inhibition by Quinoline Analogues
| Compound | Target Organism | IC50 (µM) | Source |
|---|---|---|---|
| Quinolinone Analogue 1 | Staphylococcus aureus | Data not available | elsevierpure.comnih.gov |
| Quinolinone Analogue 2 | Enterococcus faecalis | Data not available | elsevierpure.comnih.gov |
(Specific inhibitory data for this compound is not currently available.)
Anti-inflammatory Effects
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The anti-inflammatory properties of quinoline derivatives have been a subject of interest, with some analogues showing potent effects. A study on a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, which shares the 2-(4-methoxyphenyl)quinoline (B172924) core, demonstrated significant anti-inflammatory effects comparable to reference drugs like diclofenac (B195802) and celecoxib. nih.gov This activity is thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov
The structural similarity of this compound to this active analogue suggests it may also possess anti-inflammatory properties. The butyl group at the 6-position could enhance its lipophilicity, potentially influencing its interaction with cellular targets involved in inflammation. However, without direct experimental evidence, its specific in vitro anti-inflammatory activity, such as the IC50 value for COX-2 inhibition, remains to be determined.
Table 3: In Vitro Anti-inflammatory Effects of a Quinoline Analogue
| Compound | Assay | Endpoint | Result | Source |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Xylene-induced ear edema | Inhibition of edema | High, comparable to diclofenac | nih.gov |
(Data for this compound is not available.)
Antiviral Properties
The broad biological activity of quinoline derivatives extends to antiviral effects against a range of viruses. Research has shown that modifications to the quinoline scaffold can lead to potent antiviral agents. For example, certain quinoline-3-carboxylate derivatives have been investigated for their in vitro activity against SARS-CoV-2. nih.gov The mechanism of action for many antiviral quinolines involves targeting viral enzymes or host-cell factors essential for viral replication.
There is currently no specific in vitro antiviral data available for this compound in the scientific literature. The potential for this compound to exhibit antiviral properties would depend on its ability to interact with specific viral or cellular targets. The lipophilic nature of the butyl group and the electronic properties of the methoxyphenyl substituent would be key determinants of its activity. Further screening against a panel of viruses is needed to establish its antiviral profile and determine its EC50 values.
Table 4: Antiviral Properties of Quinoline Analogues
| Compound Class | Target Virus | EC50 (µM) | Source |
|---|---|---|---|
| Quinoline-3-carboxylate derivatives | SARS-CoV-2 | Data not available | nih.gov |
(Specific antiviral data for this compound is not available.)
An extensive search of scientific literature has been conducted to gather information on the chemical compound “this compound” focusing on its specific mechanistic investigations as outlined in your request.
Unfortunately, the search did not yield specific research data for “this compound” corresponding to the detailed subsections of your outline. The available scientific literature focuses on the biological activities of other quinoline derivatives, which are structurally different from the subject compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for “this compound” that strictly adheres to the provided structure, which includes:
Modulation of Cellular Processes: Specific data on Cell Cycle Arrest Induction and detailed Apoptosis Induction Pathways (Caspase Activation, PARP Cleavage, Bcl-2 Downregulation) for this compound are not available in the reviewed sources.
Molecular Target Interactions: Specific findings on Tubulin Polymerization Inhibition, DNA Binding and Synthesis Impairment, or Tyrosine Kinase Inhibition related to “this compound” could not be located.
To provide a thorough and accurate article as per your instructions, dedicated studies on the specific biological and molecular mechanisms of “this compound” would be required.
Mechanistic Investigations of Quinoline Based Biological Effects
Molecular Target Interactions
Oxidative Stress Induction
While many quinoline (B57606) derivatives have been investigated for their antioxidant properties, the quinoline scaffold can also be associated with the induction of oxidative stress under specific structural and environmental conditions. The pro-oxidant activity of certain quinoline compounds can lead to an imbalance in the cellular redox state, favoring the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components. Although direct research on the oxidative stress-inducing properties of 6-Butyl-2-(4-methoxyphenyl)quinoline is not extensively available in the current literature, an examination of related quinoline structures provides insight into the potential mechanisms by which it could contribute to oxidative stress.
The generation of ROS by certain chemical compounds can disrupt normal cellular processes and is a mechanism implicated in the activity of some therapeutic agents. For quinoline derivatives, several structural features and interactions have been identified that may lead to a pro-oxidant effect.
One established mechanism for ROS generation by some nitrogen-containing heterocyclic compounds involves the facilitation of electron transfer in redox reactions. The unprotonated nitrogen atom within the pyridine (B92270) ring of the quinoline structure can participate in these processes, potentially catalyzing the formation of ROS. Furthermore, the interaction of certain quinoline derivatives with transition metals, such as iron and copper, can be a significant source of oxidative stress. These metals can form complexes with the quinoline molecule, and in this state, participate in Fenton-like reactions, which generate highly reactive hydroxyl radicals.
Moreover, the metabolic activation of quinoline compounds can sometimes lead to the formation of reactive intermediates that induce oxidative stress. This is a common pathway for the pro-oxidant activity of various xenobiotics.
Research into the structure-activity relationships of quinoline derivatives has begun to elucidate the specific molecular features that govern whether a compound will act as an antioxidant or a pro-oxidant. Substituents on the quinoline ring play a crucial role in modulating its electronic properties and, consequently, its redox behavior. For instance, the presence of hydroxyl groups at specific positions has been shown to be critical for the metal-chelating and pro-oxidant activities of some quinolines.
While the direct evidence for this compound as an inducer of oxidative stress is yet to be established, the inherent chemical properties of the quinoline nucleus suggest that under certain physiological conditions, it could potentially participate in reactions that lead to an increase in cellular ROS levels. Further targeted studies are necessary to fully characterize the redox properties of this specific molecule and to determine its effects on cellular oxidative balance.
Detailed Research Findings on Oxidative Stress Induction by Quinoline Derivatives
The following table summarizes findings from studies on various quinoline derivatives that have been shown to induce oxidative stress. This provides a context for the potential pro-oxidant activities of the broader class of quinoline compounds.
| Quinoline Derivative | Experimental Model | Observed Effect on Oxidative Stress | Potential Mechanism |
| Quinolinic Acid | Rat hippocampus | Increased formation of lipid peroxidation products. nih.govnih.gov | Interaction with Fe(II) to form a complex that induces reactive oxygen and nitrogen species. wikipedia.org |
| Chloroquinoline carbaldehyde | Electron paramagnetic resonance spin trapping | Did not show scavenging activity, implying a potential for pro-oxidant effects under certain conditions. idosi.org | The presence of the aldehyde group may influence its redox properties. idosi.org |
| Various fluorinated quinolines | Triple-negative breast cancer cells | Induced reactive oxygen species (ROS). | The specific mechanism was not fully elucidated but is linked to their anticancer activity. |
Computational Chemistry and Molecular Modeling Approaches for Quinoline Scaffolds
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are crucial for predicting reactivity, spectroscopic behavior, and stability.
Density Functional Theory (DFT) is a robust method for investigating the electronic characteristics of organic molecules. researchgate.netscirp.org A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com
Computational studies on various substituted quinolines demonstrate how different functional groups influence these electronic properties. nih.gov For instance, the precise values of HOMO, LUMO, and the energy gap can be calculated to predict how structural modifications tune the molecule's electronic behavior and reactivity. researchgate.net
Table 1: Representative Frontier Orbital Energies for Quinoline (B57606) Scaffolds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |
| Generic Triazine Derivative | -6.297 | -1.810 | 4.487 | irjweb.com |
Tautomerism, the migration of a proton between two atoms in a molecule, is a crucial phenomenon for many heterocyclic compounds. semanticscholar.org For quinoline derivatives, particularly those with hydroxyl or amino substituents, different tautomeric forms such as keto-enol or imine-enamine can exist. beilstein-journals.orgnih.gov The relative stability of these tautomers significantly impacts the molecule's chemical and biological properties.
Computational methods, especially DFT, are employed to calculate the relative energies and Gibbs free energies of possible tautomers to predict their equilibrium distribution. beilstein-journals.org For example, studies on 7-hydroxyquinoline (B1418103) derivatives show they can exist in multiple tautomeric forms, and the equilibrium can be influenced by the surrounding environment, such as the polarity of the solvent. nih.gov While 6-Butyl-2-(4-methoxyphenyl)quinoline does not possess the typical functional groups (like -OH or -NH2) that lead to common tautomerism, theoretical analysis could explore proton transfer involving the quinoline nitrogen or other parts of the structure under specific conditions. Such calculations help determine the most stable isomer and the energy barriers for interconversion, providing a complete picture of the compound's potential structural landscape. chemrxiv.org
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as an enzyme or a DNA molecule. researchgate.net This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. nih.gov
Docking simulations for quinoline derivatives have been performed against a wide array of biological targets, including enzymes like DNA gyrase, kinases, and tubulin, as well as DNA itself. nih.govnih.govnih.gov A study on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, which are structurally analogous to this compound, investigated their interaction with the active site of DNA gyrase. nih.gov
These simulations predict that the quinoline scaffold can fit into the binding pocket of the enzyme, forming specific interactions with key amino acid residues. The binding is typically stabilized by a combination of forces:
Hydrophobic Interactions: The aromatic rings of the quinoline and the phenyl substituent often engage in hydrophobic interactions with nonpolar residues in the target's active site.
Hydrogen Bonds: Although the core structure of this compound lacks strong hydrogen bond donors, the quinoline nitrogen can act as a hydrogen bond acceptor.
Pi-Pi Stacking: The planar aromatic systems can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.
For example, in studies of similar compounds targeting tubulin, the 3,4,5-trimethoxyphenyl group (related to the 4-methoxyphenyl (B3050149) group) is known to interact with the colchicine-binding site, while the quinoline core occupies other regions of the pocket. nih.gov Such detailed predictions of binding modes are crucial for the rational design of more potent and selective inhibitors. acs.org
Alongside predicting the binding pose, docking software provides a score that estimates the binding affinity between the ligand and its target. semanticscholar.org This score, often expressed in units of energy like kcal/mol, reflects the strength of the interaction, with more negative values indicating stronger binding. researchgate.net For a series of quinoline derivatives targeting the anticancer peptide CB1a, binding affinities were calculated to be in the range of -5.3 to -6.1 kcal/mol. semanticscholar.org
More rigorous methods, such as Free Energy Perturbation (FEP), can provide more accurate calculations of the binding free energy (ΔG_bind). wustl.edunih.gov These methods simulate the alchemical transformation of a ligand into another or into nothing, both in the solvent and in the protein's binding site, to calculate the relative or absolute binding free energies. semanticscholar.orgacs.org While computationally intensive, these calculations are invaluable for accurately ranking compounds and guiding lead optimization in drug discovery projects. nih.gov
Table 2: Representative Estimated Binding Affinities for Quinoline Derivatives
| Compound Class | Biological Target | Estimated Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Thiopyrano[2,3-b]quinoline derivatives | CB1a (Anticancer Peptide) | -5.3 to -6.1 | semanticscholar.org |
| Quinoline-pyrimidine derivative (Compound 4) | HIV Reverse Transcriptase | -10.67 (Docking Score) | nih.gov |
| Quinoline derivative (DBD) | Cycloserine Target | -9.4 | researchgate.net |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and interactions of all atoms in the system (ligand, receptor, and solvent) over time, typically nanoseconds to microseconds. mdpi.com
For a ligand like this compound complexed with a biological target, an MD simulation can validate the stability of the docking pose. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter is calculated for the ligand and protein backbone atoms over the course of the simulation. A stable, low RMSD value for the ligand indicates that it remains firmly bound in its initial docked position. researchgate.net
Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein, particularly the amino acid residues in the binding site, upon ligand binding. researchgate.net
Protein-Ligand Contacts: MD simulations can monitor the persistence of specific interactions (like hydrogen bonds and hydrophobic contacts) identified in the docking study. A high frequency of contact throughout the simulation confirms the importance of those interactions for binding stability. researchgate.net
MD simulations performed on quinoline and quinazolinone derivatives have been used to confirm the stability of their complexes with targets like kinases and topoisomerase II, providing crucial insights into the dynamic nature of the binding that governs the compound's biological activity. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com
The development of a predictive QSAR model for a series of quinoline derivatives, including this compound, would involve several key steps. First, a dataset of quinoline compounds with experimentally determined biological activities is required. mdpi.com The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods.
Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Geometric descriptors: Based on the 3D structure, such as molecular surface area and volume.
Electronic descriptors: Related to the distribution of electrons in the molecule, such as partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Hydrophobic descriptors: Quantifying the molecule's lipophilicity, which is crucial for its absorption and distribution in biological systems.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates a selection of these descriptors with the biological activity. allsubjectjournal.comresearchgate.netnih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds. researchgate.nettaylorfrancis.com
The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. mdpi.com A statistically robust and validated QSAR model can then be used to screen virtual libraries of quinoline derivatives, prioritizing the synthesis and testing of compounds with the highest predicted activity.
For instance, QSAR models have been successfully developed for various classes of quinoline derivatives with antimalarial, antitubercular, and anticancer activities. allsubjectjournal.commdpi.comresearchgate.netnih.gov These models have identified key structural features that are important for biological activity. For example, in a study of antimalarial quinolines, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to create 3D-QSAR models that highlighted the importance of steric, electrostatic, and hydrophobic fields for the observed activity. nih.gov
A hypothetical QSAR study on a series of 2,6-disubstituted quinolines might yield a model that indicates that a bulky, hydrophobic group at the 6-position (like the butyl group) and an electron-donating substituent on the 2-phenyl ring (like the methoxy (B1213986) group) are beneficial for a particular biological activity. This information can then guide the design of new, potentially more potent, derivatives.
Below is an interactive data table showcasing a hypothetical set of quinoline derivatives and their associated data that would be used in a QSAR study.
| Compound ID | R1 (Position 2) | R2 (Position 6) | Molecular Weight | LogP | Predicted Activity |
| 1 | 4-methoxyphenyl | Butyl | 291.4 | 4.8 | 7.2 |
| 2 | Phenyl | Butyl | 261.4 | 4.5 | 6.8 |
| 3 | 4-chlorophenyl | Butyl | 295.8 | 5.1 | 7.0 |
| 4 | 4-methoxyphenyl | Propyl | 277.4 | 4.3 | 6.9 |
| 5 | 4-methoxyphenyl | Pentyl | 305.4 | 5.3 | 7.5 |
Advanced Spectroscopic and Crystallographic Analyses of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and crystallographic analysis of the chemical compound “this compound” is not publicly available at this time.
The requested detailed research findings for the following analytical techniques could not be located for this specific molecule:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies
Mass Spectrometry (Molecular Weight and Fragmentation Analysis)
X-ray Crystallography (Crystal Structure Analysis)
While extensive research exists on various other quinoline derivatives, the strict adherence to the specified subject, “this compound,” precludes the inclusion of data from related but structurally different compounds. The synthesis and characterization of this particular compound may not have been published in the accessible scientific domain, or it may be a novel compound that has not yet been subjected to these detailed analytical studies.
Therefore, the generation of an article with the specified structure and content, including data tables and detailed research findings, is not possible based on the currently available information.
Advanced Spectroscopic and Crystallographic Analyses of Quinoline Compounds
X-ray Crystallography for Solid-State Structure Determination
Analysis of Intermolecular Interactions
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the intermolecular interactions for the compound 6-Butyl-2-(4-methoxyphenyl)quinoline. Analysis of intermolecular forces such as hydrogen bonding and π-π stacking relies on the determination of the crystal structure through techniques like single-crystal X-ray diffraction. Without such a study for this specific molecule, a detailed and accurate description of its intermolecular interactions in the solid state cannot be provided.
While studies on structurally related quinoline (B57606) derivatives are available, the precise nature and geometry of intermolecular contacts are highly dependent on the specific substituents and the resulting crystal packing. Therefore, extrapolation from analogous structures would not provide scientifically accurate information for this compound as strictly required.
Conformational Analysis in the Crystalline State
Similarly, a conformational analysis of this compound in the crystalline state is not possible at this time due to the absence of its crystal structure in the searched scientific literature and databases. The conformation of a molecule in the solid state, including details such as the planarity of the quinoline ring system, the torsion angle between the quinoline and the methoxyphenyl moieties, and the conformation of the butyl chain, is determined by its crystal packing forces and intramolecular steric effects.
Without experimental crystallographic data, any discussion on the specific dihedral angles, bond lengths, and bond angles that define the three-dimensional structure of this compound in a crystal lattice would be speculative.
Future Research Directions and Therapeutic Potential of 6 Butyl 2 4 Methoxyphenyl Quinoline
The quinoline (B57606) scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, 6-Butyl-2-(4-methoxyphenyl)quinoline represents a molecule of interest for future research and development. Its unique substitution pattern—a butyl group at the 6-position and a methoxyphenyl group at the 2-position—provides a foundation for extensive investigation into its therapeutic potential. This article explores the prospective research avenues for this compound, from molecular optimization and target discovery to its development as a lead compound and the broader applications of quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
